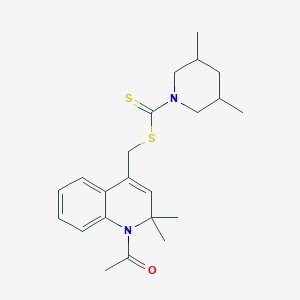
6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 6,8-dibromo-4-hydroxycoumarin.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base like piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 6,8-dibromo-4-hydroxycoumarin under acidic conditions to form the desired chromene structure.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or reduced nitrile derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It can be used in the development of new drugs or as a probe to study biological pathways. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development. Researchers study its effects on different cell lines and animal models to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-4-hydroxycoumarin: Shares the chromene core but lacks the chlorophenyl and nitrile groups.
4-(2-Chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile: Similar structure but without the bromine atoms.
6,8-Dibromo-4-(2-methylphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from similar compounds.
Propriétés
Formule moléculaire |
C16H6Br2ClNO3 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C16H6Br2ClNO3/c17-10-5-8-12(7-3-1-2-4-11(7)19)9(6-20)16(22)23-15(8)13(18)14(10)21/h1-5,21H |
Clé InChI |
GYYSUQMQFXUVML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=O)OC3=C(C(=C(C=C23)Br)O)Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B11045599.png)
![2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045600.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11045602.png)
![6-(2-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045611.png)
![4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045615.png)
![N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11045619.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide](/img/structure/B11045626.png)
![4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045629.png)
![N-cyclohexyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11045634.png)

![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)
![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)